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Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a potent and

selective Bruton tyrosine kinase (BTK) inhibitor.[1][2] The formation of ACP-5862, also known

as M27, is primarily mediated by the cytochrome P450 enzyme CYP3A4 through an oxidation

reaction.[1][2][3] This biotransformation involves hydroxylation of the chiral benzylic carbon,

leading to an unstable carbinolamide intermediate that spontaneously opens to form the keto-

amide structure of ACP-5862.[1] Given that ACP-5862 contributes to the overall clinical

efficacy of acalabrutinib, its accurate identification and quantification are crucial in drug

metabolism and pharmacokinetic studies.[1][4]

These application notes provide detailed methodologies for the identification and

characterization of ACP-5862 using common in vitro systems and advanced analytical

techniques.

In Vitro Metabolism and Identification of ACP-5862
The primary in vitro method for generating and identifying ACP-5862 involves incubating the

parent drug, acalabrutinib, with human liver microsomes (HLMs) or recombinant human CYP

enzymes.
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Experimental Protocol: In Vitro Incubation using Human
Liver Microsomes
This protocol describes the steps for the in vitro metabolism of acalabrutinib to form ACP-5862
using human liver microsomes.

1. Materials and Reagents:

Acalabrutinib

Human Liver Microsomes (HLMs)

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Internal Standard (IS) solution (e.g., Ponatinib or deuterated analogs of acalabrutinib and

ACP-5862)[5][6]

Methanol

Methyl tertiary butyl ether (TBME) for liquid-liquid extraction[6]

2. Incubation Procedure:

Prepare a stock solution of acalabrutinib in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5

mg/mL) and acalabrutinib (final concentration, e.g., 1 µM) in phosphate buffer (pH 7.4) at

37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH-regenerating system.

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
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Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal

standard.[5]

Vortex the mixture to precipitate proteins.

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Alternative Sample Preparation: Liquid-Liquid Extraction:

After incubation, add the internal standard solution to the sample.

Add methyl tertiary butyl ether (TBME) as the extraction solvent.[6]

Vortex vigorously for 5-10 minutes.

Centrifuge to separate the organic and aqueous layers.

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: UPLC-MS/MS for Quantification
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)

method is highly effective for the sensitive and selective quantification of ACP-5862.[3][5]

Experimental Protocol: UPLC-MS/MS Analysis
1. Chromatographic Conditions:

Column: A reverse-phase column, such as a Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm),

is suitable.[6]

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous

buffer (e.g., 10 mM ammonium formate in 0.1% formic acid).[6] A common composition is a

65:35 (v/v) ratio of the organic to aqueous phase.[6]
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Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[5][6]

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Injection Volume: 5-10 µL.

2. Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode generally yields high

sensitivity for both acalabrutinib and ACP-5862.[3]

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and

sensitivity.[5]

MRM Transitions: The precursor-to-product ion transitions for ACP-5862 and a potential

internal standard are monitored.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the identification and

characterization of ACP-5862.

Table 1: Mass Spectrometric Parameters for ACP-5862

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode

ACP-5862 (M27) 482.1 388.1 Positive ESI

Source:[3]

Table 2: In Vitro Kinetic Parameters for ACP-5862 Formation
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Parameter Value Units Conditions

Enzyme Responsible CYP3A4 -
Recombinant CYP

phenotyping

Km (Michaelis

constant)
2.78 µM Formation in rCYP3A4

Vmax 4.13
pmol/pmol

CYP3A/min
Formation in rCYP3A4

Intrinsic Clearance

(CLint)
23.6 µL/min/mg HLM incubation

Source:[1][2]

Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway from the parent drug, acalabrutinib, to

its major active metabolite, ACP-5862.
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Caption: Metabolic conversion of acalabrutinib to ACP-5862.

Experimental Workflow
The diagram below outlines the general workflow for the in vitro identification of ACP-5862.
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Caption: Workflow for in vitro ACP-5862 metabolite identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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